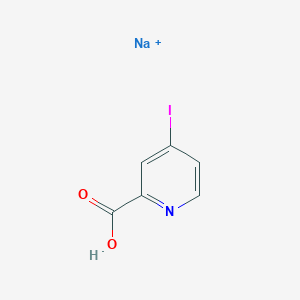![molecular formula C15H15N3S B11725493 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile is a chemical compound with the molecular formula C15H15N3S It is characterized by the presence of an imidazole ring substituted with an ethylsulfanyl group and a phenylprop-2-enenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.
Formation of the Phenylprop-2-enenitrile Moiety: This can be achieved through the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The ethylsulfanyl group may also interact with thiol groups in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazole: Lacks the ethylsulfanyl group and nitrile moiety.
3-(2-Methylthio-1H-imidazol-5-yl)-2-phenylprop-2-enenitrile: Similar structure but with a methylthio group instead of ethylsulfanyl.
1-Methyl-2-phenylimidazole: Lacks the ethylsulfanyl group and nitrile moiety.
Uniqueness
3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile is unique due to the presence of both the ethylsulfanyl group and the nitrile moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H15N3S |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H15N3S/c1-3-19-15-17-11-14(18(15)2)9-13(10-16)12-7-5-4-6-8-12/h4-9,11H,3H2,1-2H3 |
Clave InChI |
VGTIRHAGJYWSDG-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC=C(N1C)C=C(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide](/img/structure/B11725410.png)
![4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B11725414.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11725415.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B11725418.png)
![8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B11725425.png)
![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725434.png)
![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)



![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)

![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
